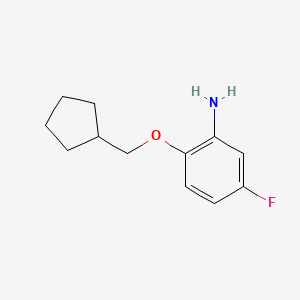

2-(Cyclopentylmethoxy)-5-fluoroaniline

Description

2-(Cyclopentylmethoxy)-5-fluoroaniline is a fluorinated aromatic amine derivative characterized by a cyclopentylmethoxy substituent at the 2-position and a fluorine atom at the 5-position of the aniline ring. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 217.27 g/mol (exact value inferred from structural analogs and supplier data) . The compound is used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. It is available from multiple suppliers (e.g., Santa Cruz Biotechnology, AK Scientific) in milligram to gram quantities, though some sources indicate discontinuation of certain stock sizes .

Properties

IUPAC Name |

2-(cyclopentylmethoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXHMAVPOSJRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-5-fluoroaniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and cyclopentylmethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Reaction Mechanism: The cyclopentylmethoxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of cyclopentylmethanol reacts with the aniline derivative in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(Cyclopentylmethoxy)-5-fluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Size and Lipophilicity: The cyclopentylmethoxy group in the target compound provides intermediate lipophilicity compared to the smaller cyclopropylmethoxy (lower MW, oil) and bulkier dimethylphenoxy groups (higher MW, solid) .

- Solubility : Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility, whereas neutral aromatic amines like the target compound are typically less soluble .

- Electronic Effects : Fluorine at the 5-position is conserved across analogs, offering electron-withdrawing effects that stabilize the aromatic ring and influence reactivity .

Key Observations:

- Etherification : A common synthetic step for alkoxy-substituted analogs; steric hindrance from cyclopentyl may slow reaction kinetics compared to cyclopropyl .

- Biological Relevance : Azepanyl and pyrazolyl derivatives are prioritized in drug discovery for their target-binding versatility .

Commercial Availability and Purity

- This compound: Available from Santa Cruz Biotechnology (sc-321036, 500 mg for $295) and AK Scientific (95% purity) . Discontinued stock noted in some catalogs .

- 2-(Cyclopropylmethoxy)-5-fluoroaniline : Six suppliers listed, with American Elements offering bulk synthesis .

- Dimethylphenoxy Analogs: Limited suppliers (e.g., specialized catalogs) with higher pricing due to complex synthesis .

Biological Activity

2-(Cyclopentylmethoxy)-5-fluoroaniline is a chemical compound with the molecular formula CHFNO, characterized by a cyclopentylmethoxy group and a fluorine atom attached to an aniline ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound's structure contributes to its reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane permeability and influence its binding affinity to biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHFNO |

| Molecular Weight | 215.26 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can alter their activity, leading to various biological effects. For instance, it has been investigated for its role as a fatty acid binding protein (FABP) inhibitor, which is crucial in metabolic processes related to obesity, diabetes, and other metabolic disorders .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. A series of in vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving cancer cell lines have shown that it induces apoptosis through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

- Study on FABP Inhibition : A study published in Tetrahedron explored the inhibition of FABP4 and FABP5 by compounds similar to this compound. The results indicated that these inhibitors could significantly reduce triglyceride levels in animal models, suggesting potential therapeutic applications for metabolic disorders .

- Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside traditional antibiotics against resistant bacterial strains. The compound showed promising results, particularly against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.